molecular formula C6H8N2 B017607 3-Amino-4-methylpyridine CAS No. 3430-27-1

3-Amino-4-methylpyridine

Cat. No. B017607
M. Wt: 108.14 g/mol
InChI Key: IBKMZYWDWWIWEL-UHFFFAOYSA-N
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Patent
US09226921B2

Procedure details

A mixture of 4-methylpyridin-3-amine (0.62 g), 12N hydrogen chloride (3.8 mL) and 30% hydrogen peroxide (0.75 mL) was stirred at 0° C. to room temperature for 1 h. The mixture was neutralized with K2CO3, and the mixture was extracted with AcOEt. The organic layer was dried over MgSO4, and concentrated in vacuo to give 2-chloro-4-methylpyridin-3-amine (0.75 g) as an orange solid.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH2:8].[ClH:9].OO.C([O-])([O-])=O.[K+].[K+]>>[Cl:9][C:4]1[C:3]([NH2:8])=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
CC1=C(C=NC=C1)N
Name
Quantity
3.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.75 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 0° C. to room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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